molecular formula C18H15BrN4O2 B11981952 8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11981952
M. Wt: 399.2 g/mol
InChI Key: JJKLBBMGOWZPLO-UHFFFAOYSA-N
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Description

8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 8th position of the purine ring.

    Alkylation: Addition of the naphthylmethyl group at the 7th position.

    Methylation: Methylation at the 1st and 3rd positions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the bromine or naphthylmethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated purine derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Signal Transduction: May play a role in modulating cellular signaling pathways.

Medicine

    Therapeutic Agents: Potential use in the development of drugs for treating various diseases.

    Diagnostic Tools: Could be used in imaging or diagnostic assays.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of 8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to cellular receptors and affecting signal transduction pathways.

    DNA/RNA Interaction: Potentially interacting with nucleic acids and influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

Uniqueness

8-bromo-1,3-dimethyl-7-(2-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the bromine atom and the naphthylmethyl group, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

8-bromo-1,3-dimethyl-7-(naphthalen-2-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C18H15BrN4O2/c1-21-15-14(16(24)22(2)18(21)25)23(17(19)20-15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10H2,1-2H3

InChI Key

JJKLBBMGOWZPLO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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